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Compound of Interest

3-Carboxy-2-fluorophenylboronic
Compound Name: d
aci

Cat. No.: B1587506

This technical guide provides a comprehensive overview of the expected spectroscopic
signature of 3-Carboxy-2-fluorophenylboronic acid (CAS 1072952-09-0)[1][2]. While a
complete set of publicly available experimental spectra for this specific molecule is limited, this
document synthesizes data from closely related analogs and foundational spectroscopic
principles to offer a robust predictive analysis. This guide is intended for researchers, scientists,
and drug development professionals who require a detailed understanding of the structural
characterization of this and similar substituted phenylboronic acids.

Introduction to 3-Carboxy-2-fluorophenylboronic
Acid and its Spectroscopic Importance

3-Carboxy-2-fluorophenylboronic acid is a bifunctional organic compound featuring a phenyl
ring substituted with a boronic acid, a carboxylic acid, and a fluorine atom. This unique
substitution pattern makes it a valuable building block in medicinal chemistry and materials
science. The boronic acid moiety is renowned for its ability to form reversible covalent bonds
with diols, a property exploited in sensors and drug delivery systems, while the carboxylic acid
and fluorine substituents allow for fine-tuning of its chemical and physical properties, such as
acidity, reactivity, and binding affinity.

Accurate structural elucidation and purity assessment are paramount for any application.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This
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guide will delve into the predicted spectroscopic data for 3-Carboxy-2-fluorophenylboronic
acid, providing a detailed interpretation of the expected spectral features and the
methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For 3-Carboxy-2-fluorophenylboronic acid, tH, 13C, 1°F, and 1B NMR
spectra would collectively provide a complete picture of its molecular structure.

Predicted *H and **C NMR Data

The chemical shifts in *H and 13C NMR are highly sensitive to the electronic environment of the
nuclei. The electron-withdrawing nature of the carboxylic acid, fluorine, and boronic acid groups
will significantly influence the chemical shifts of the aromatic protons and carbons. The
predicted data, based on analysis of similar compounds, are summarized in the table below.

Predicted & o Coupling ]
1H NMR Multiplicity Assignment
m onstants (Hz
(ppm) Constants (Hz)
Aromatic CH 8.0-8.2 d J=8.0 H-6
Aromatic CH 76-7.8 t J=8.0 H-4
Aromatic CH 73-75 d J=8.0 H-5
COOH 10.0- 13.0 brs - Carboxylic Acid
B(OH)2 8.0-9.0 brs - Boronic Acid
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13C NMR Predicted & (ppm) Assignment
Carbonyl C 165 -170 C=0
Aromatic C-F 160 - 165 (d, YJCF = 250 Hz) C-2
Aromatic C-B 125-130 C-1
Aromatic C-COOH 130 - 135 C-3
Aromatic CH 135 - 140 C-6
Aromatic CH 120 - 125 C-4
Aromatic CH 115 - 120 (d, 2JCF = 20 Hz) C-5

F and “*B NMR Spectroscopy

e 19F NMR: A single resonance is expected for the fluorine atom, likely in the range of -110 to
-130 ppm, referenced to CFCls. The signal will exhibit couplings to the adjacent aromatic
protons.

e 1B NMR: The chemical shift of the boron atom is indicative of its coordination state. For the
trigonal planar sp2-hybridized boronic acid, a broad signal is anticipated between 20 and 30
ppm.[3] This technique is particularly useful for studying the interaction of the boronic acid
with diols, which results in a significant upfield shift to the 5-15 ppm range, characteristic of a
tetrahedral sp3-hybridized boronate ester.[3][4][5]

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of 3-Carboxy-2-fluorophenylboronic acid in 0.6-0.7
mL of a suitable deuterated solvent (e.g., DMSO-ds, Methanol-d4). DMSO-de is often
preferred as it can solubilize both the acidic protons.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e IH NMR: Acquire a standard one-dimensional proton spectrum.
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e 13C NMR: Acquire a proton-decoupled 3C spectrum. A DEPT-135 experiment can be run to
differentiate between CH and CHs/CHz: signals.

e 19F NMR: Acquire a proton-decoupled 1°F spectrum.

e 11B NMR: Acquire a one-dimensional 1*B spectrum. Due to the quadrupolar nature of the
boron nucleus, the signals are often broad.[5]

» Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate
Fourier transformation, phasing, and baseline correction.

Structural Insights from NMR

The predicted NMR data allows for the unambiguous assignment of the substitution pattern on
the aromatic ring. The multiplicities and coupling constants in the *H NMR spectrum are crucial
for determining the relative positions of the protons. Furthermore, the characteristic chemical
shifts in the 13C, 1°F, and 1*B NMR spectra provide definitive evidence for the presence of the
key functional groups.

Caption: Molecular structure of 3-Carboxy-2-fluorophenylboronic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of 3-Carboxy-2-fluorophenylboronic acid is expected to show
characteristic absorption bands for the O-H, C=0, B-0O, and C-F bonds.

Predicted IR Absorption Bands
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Frequency Range (cm™1) Vibration Functional Group
3200 - 3600 (broad) O-H stretch Boronic acid B(OH)2
2500 - 3300 (very broad) O-H stretch Carboxylic acid -COOH
1680 - 1710 C=0 stretch Carboxylic acid -COOH
1600 - 1620, 1450 - 1500 C=C stretch Aromatic ring

1310 - 1380 B-O stretch Boronic acid

1150 - 1250 C-O stretch Carboxylic acid

1000 - 1100 C-F stretch Aryl fluoride

Experimental Protocol: IR Data Acquisition

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr pellet. For solution-state analysis, a
suitable solvent that does not have interfering absorptions in the regions of interest should
be used.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is
recorded, typically over the range of 4000 to 400 cm—1,

» Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm™1).

Structural Insights from IR

The broad O-H stretching bands are indicative of the hydrogen-bonded hydroxyl groups of both
the boronic acid and carboxylic acid moieties. The strong absorption in the carbonyl region
confirms the presence of the carboxylic acid. The B-O and C-F stretching vibrations provide
further evidence for the key functional groups.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which allows for the determination of the molecular weight and can aid in
structural elucidation.

Predicted Mass Spectral Data

For 3-Carboxy-2-fluorophenylboronic acid (C7HsBFOa), the expected molecular weight is
approximately 183.93 g/mol .[1]

« lonization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-
volatile compound. Both positive and negative ion modes should be explored.

o Expected lons:

o Negative lon Mode [M-H]~: m/z = 183.03 (deprotonation of the carboxylic acid). This is
often the most abundant ion.

o Positive lon Mode [M+H]*: m/z = 185.04.

o Dehydration: The loss of one or two water molecules from the boronic acid is a common
fragmentation pathway. This could lead to ions at m/z = 167.03 ([M-H-H20]~) and m/z =
149.02 ([M-H-2H20]").

o Decarboxylation: Loss of CO2 (44 Da) from the parent ion is another expected
fragmentation.

Experimental Protocol: MS Data Acquisition

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as
methanol or acetonitrile, with or without a small amount of formic acid (for positive mode) or
ammonium hydroxide (for negative mode) to aid ionization.

¢ Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole,
time-of-flight (TOF), or Orbitrap analyzer. High-resolution mass spectrometry (HRMS) is
recommended for accurate mass measurements to confirm the elemental composition.

» Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is
acquired over a suitable m/z range (e.g., 50-500).
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e Tandem MS (MS/MS): To gain further structural information, the [M-H]~ or [M+H]* ion can be
isolated and fragmented to produce a product ion spectrum. This helps in confirming the
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connectivity of the molecule.

Caption: Predicted ESI-MS fragmentation pathway for 3-Carboxy-2-fluorophenylboronic
acid.

Conclusion

The spectroscopic characterization of 3-Carboxy-2-fluorophenylboronic acid relies on a
multi-technique approach. NMR spectroscopy provides the detailed carbon-hydrogen
framework and confirms the presence and electronic environment of the key functional groups.
IR spectroscopy offers a rapid and reliable method for identifying these functional groups, while
mass spectrometry confirms the molecular weight and provides insights into the molecule's
fragmentation patterns. The predictive data and methodologies outlined in this guide serve as a
valuable resource for researchers working with this compound, enabling them to confidently
verify its structure and purity in their applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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